Isoindoline-4-carbonitrile
Overview
Description
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis
Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis
The synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Physical And Chemical Properties Analysis
Isoindoline-4-carbonitrile is a colorless crystalline substance that is soluble in organic solvents such as methanol, ethanol, and chloroform.Scientific Research Applications
Pharmaceutical Synthesis
Isoindoline derivatives, specifically N-isoindoline-1,3-diones, have gained significant attention for their potential use in pharmaceutical synthesis . They have shown diverse chemical reactivity and promising applications .
Method of Application
One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .
Results or Outcomes
In 2023, there has been a remarkable increase in scientific research aimed at uncovering the potential benefits and applications of isoindole-1,3-dione derivatives .
Biological Activity of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Method of Application
The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Results or Outcomes
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Herbicides
Isoindoline-1,3-diones have potential use in the field of herbicides . The specific methods of application and outcomes in this field are not detailed in the available literature.
Colorants and Dyes
Isoindoline-1,3-diones can be used in the production of colorants and dyes . The specific methods of application and outcomes in this field are not detailed in the available literature.
Polymer Additives
Isoindoline-1,3-diones can be used as additives in polymer synthesis . The specific methods of application and outcomes in this field are not detailed in the available literature.
Photochromic Materials
Isoindoline-1,3-diones have applications in the development of photochromic materials . The specific methods of application and outcomes in this field are not detailed in the available literature.
Antiviral Agents
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value .
Anti-inflammatory Agents
Indole derivatives possess anti-inflammatory activities . The specific methods of application and outcomes in this field are not detailed in the available literature.
Anticancer Agents
Indole derivatives have shown potential as anticancer agents . The specific methods of application and outcomes in this field are not detailed in the available literature.
Anti-HIV Agents
Indole derivatives have been reported as potential anti-HIV agents . The specific methods of application and outcomes in this field are not detailed in the available literature.
Antioxidant Agents
Indole derivatives possess antioxidant activities . The specific methods of application and outcomes in this field are not detailed in the available literature.
Antimicrobial Agents
Indole derivatives have shown potential as antimicrobial agents . The specific methods of application and outcomes in this field are not detailed in the available literature.
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKANZNPZUIQXGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindoline-4-carbonitrile |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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